![molecular formula C19H20N2O4 B2400126 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid CAS No. 1053672-82-4](/img/structure/B2400126.png)
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid, also known as CDN22, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. CDN22 has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. In
作用機序
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid exerts its anti-inflammatory and anti-tumor effects by modulating the immune response. It has been shown to activate the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as T cells and natural killer cells, which can then target and eliminate cancer cells. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This dual mechanism of action makes this compound a potent therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models. These effects make this compound a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. Additionally, it has been extensively studied for its anti-inflammatory and anti-tumor properties, making it a well-characterized compound for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the immune system. Additionally, this compound may have off-target effects that need to be carefully evaluated in future studies.
将来の方向性
There are several future directions for research on 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid. One area of interest is the development of this compound-based therapies for the treatment of various diseases, including inflammatory diseases and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the immune system. This could lead to the development of new immunotherapies for the treatment of various diseases. Finally, the development of new synthetic methods for this compound could lead to the production of more potent and effective compounds for therapeutic use.
合成法
The synthesis of 3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid involves several steps, including the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-(1-cyano-1,2-dimethylpropyl)carbamoyl chloride to obtain the desired product. The synthesis method has been optimized to increase the yield of this compound, and the purity of the compound has been confirmed through various analytical techniques, including NMR and HPLC.
科学的研究の応用
3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid has been widely studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. These properties make this compound a promising candidate for the treatment of various diseases, including inflammatory diseases and cancer.
特性
IUPAC Name |
3-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethoxy]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)19(3,11-20)21-17(22)10-25-16-9-14-7-5-4-6-13(14)8-15(16)18(23)24/h4-9,12H,10H2,1-3H3,(H,21,22)(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPBQKLPNNPBLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine](/img/structure/B2400043.png)
![(2E,5E)-2,5-bis[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B2400045.png)

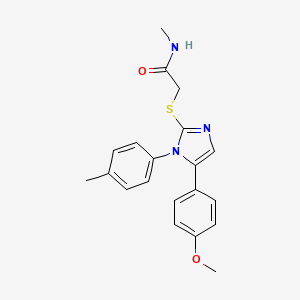
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide](/img/structure/B2400054.png)
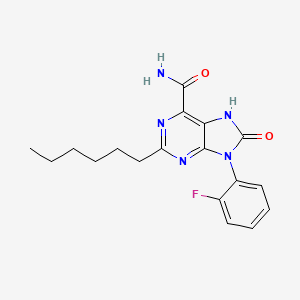
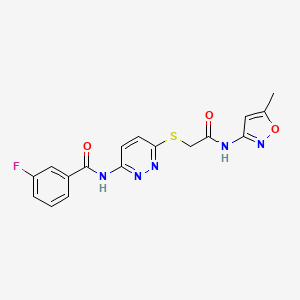
![10-methoxy-3-(3-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2400058.png)
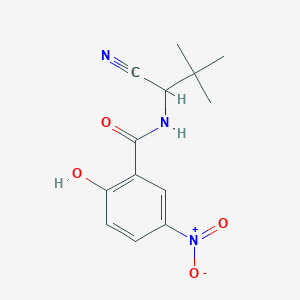

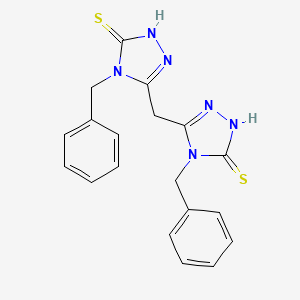
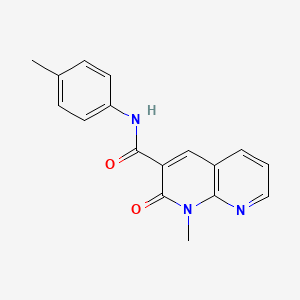
![N-(sec-butyl)-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
